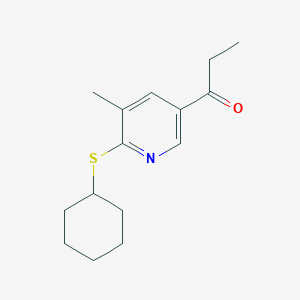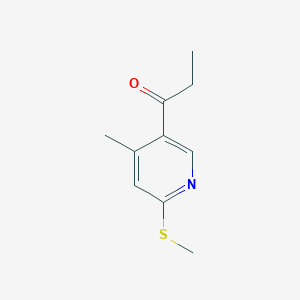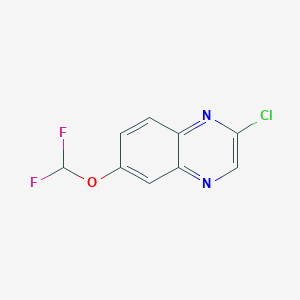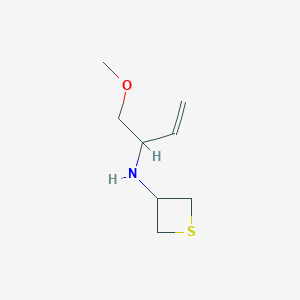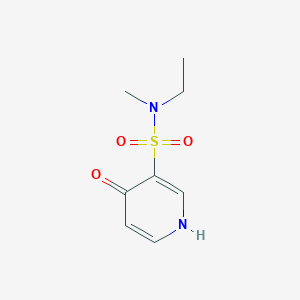
2-((3-Aminobenzyl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Aminobenzyl)oxy)acetamide is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of an acetamide group attached to a benzyl group, which in turn is substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminobenzyl)oxy)acetamide typically involves the reaction of 3-aminobenzyl alcohol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol is replaced by the acetamide group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solvents like dichloromethane or ethanol can also aid in the efficient extraction and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Aminobenzyl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro-2-((3-aminobenzyl)oxy)acetamide.
Reduction: 2-((3-Aminobenzyl)oxy)ethylamine.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-((3-Aminobenzyl)oxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 2-((3-Aminobenzyl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets within proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-Aminobenzyl)oxy)acetamide: Similar structure but with the amino group in the para position.
2-((3-Methylbenzyl)oxy)acetamide: Similar structure but with a methyl group instead of an amino group.
2-((3-Hydroxybenzyl)oxy)acetamide: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
2-((3-Aminobenzyl)oxy)acetamide is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to different biological activities and chemical properties compared to its para or ortho counterparts.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-[(3-aminophenyl)methoxy]acetamide |
InChI |
InChI=1S/C9H12N2O2/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) |
Clave InChI |
IQMAWUPVAKSRHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)COCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



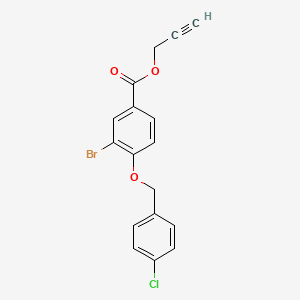
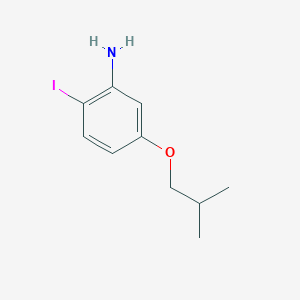

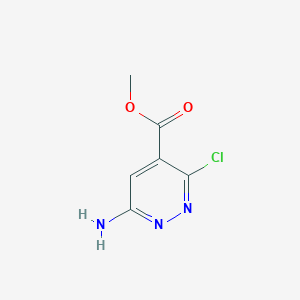
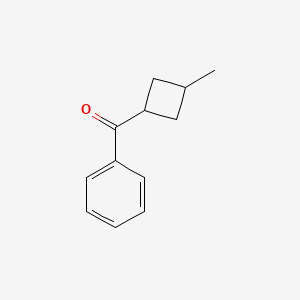
![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
